

Allyl Fluoride (CAS 818-92-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl fluoride (3-fluoroprop-1-ene), a colorless gas at room temperature, is a valuable and reactive building block in organic synthesis, particularly in the introduction of the fluorine atom into molecular scaffolds. Its unique combination of an allyl group and a fluorine atom imparts distinct chemical properties that are leveraged in various transformations, including palladium-catalyzed reactions and the synthesis of fluorinated molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of allyl fluoride, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, safety information, and spectroscopic data are also presented.

Physicochemical Properties

Allyl fluoride is a volatile and flammable compound. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Source(s)
CAS Number	818-92-8	[1][2][3]
Molecular Formula	C₃H₅F	[1][2][3]
Molecular Weight	60.07 g/mol	[1][2]
Appearance	Colorless gas	[4]
Boiling Point	-3 °C to -10 °C	[1][2][4]
Melting Point	No data available	[4]
Density	0.764 g/cm³ (liquid)	[1]
Vapor Pressure	1940 mmHg at 25°C	

Spectroscopic Data

The structural characterization of **allyl fluoride** is supported by various spectroscopic techniques.

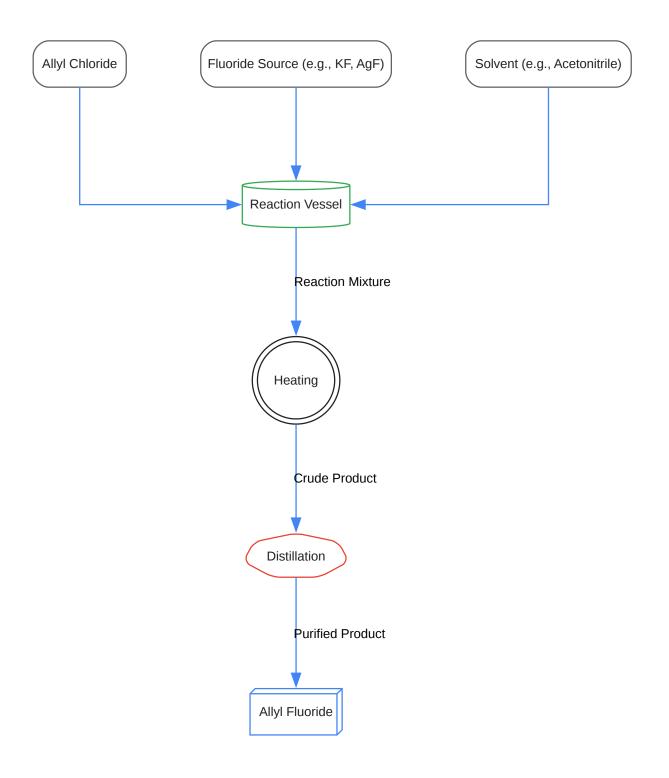
Spectroscopy	Data
¹H NMR	The proton NMR spectrum exhibits signals corresponding to the vinyl and fluoromethyl protons.
¹³ C NMR	The carbon NMR spectrum shows distinct signals for the three carbon atoms, with characteristic C-F coupling constants. The presence of fluorine causes splitting of the carbon signals.
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M+) and fragmentation patterns consistent with the structure of allyl fluoride. Common fragments arise from the loss of a fluorine atom or cleavage of the carbon-carbon bonds.
Infrared (IR)	The IR spectrum displays characteristic absorption bands for the C=C double bond, C-H bonds, and the C-F bond.

Synthesis of Allyl Fluoride

Allyl fluoride can be synthesized through several methods, primarily involving fluorination of allyl precursors.

Halide Exchange from Allyl Chloride

A common laboratory-scale synthesis involves the nucleophilic substitution of chlorine in allyl chloride with fluoride.


Experimental Protocol:

- To a solution of allyl chloride in a suitable solvent (e.g., acetonitrile), add a source of fluoride ions, such as potassium fluoride (KF) or silver(I) fluoride (AgF).
- The reaction mixture is typically heated to facilitate the substitution reaction.

- The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, the resulting **allyl fluoride**, being a low-boiling-point liquid, can be isolated by distillation.

A visual representation of this synthesis workflow is provided below.

Click to download full resolution via product page

Halide Exchange Synthesis Workflow

Deoxyfluorination of Allyl Alcohol

Another synthetic route is the deoxyfluorination of allyl alcohol using reagents like diethylaminosulfur trifluoride (DAST).

Experimental Protocol:

- In a fume hood, a solution of allyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) is cooled in an ice bath.
- Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring.
- The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed, dried, and the allyl fluoride is isolated by careful distillation.

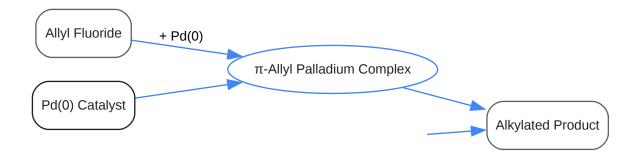
Iridium-Catalyzed Allylic Fluorination of Allylic Trichloroacetimidates

A more modern and highly regioselective method involves the iridium-catalyzed fluorination of allylic trichloroacetimidates.[5][6][7][8][9][10]

Experimental Protocol:[7]

- To a solution of the allylic trichloroacetimidate in a suitable solvent, add the iridium catalyst and a nucleophilic fluoride source (e.g., Et₃N·3HF).[7]
- The reaction is typically carried out at room temperature under an inert atmosphere.[6]

- The reaction progress is monitored by TLC or GC.
- Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the allylic fluoride product.[8]


This catalytic approach offers excellent control over regioselectivity, favoring the formation of branched allylic fluorides.[6][7][8]

Reactivity and Applications in Organic Synthesis

The reactivity of **allyl fluoride** is dominated by the interplay between the double bond and the polarized C-F bond.

Palladium-Catalyzed Allylic Alkylation

Allyl fluoride can serve as a precursor for the generation of π -allyl palladium complexes, which are versatile intermediates in organic synthesis. These complexes can then react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Click to download full resolution via product page

Palladium-Catalyzed Allylic Alkylation

Synthesis of Bioactive Molecules

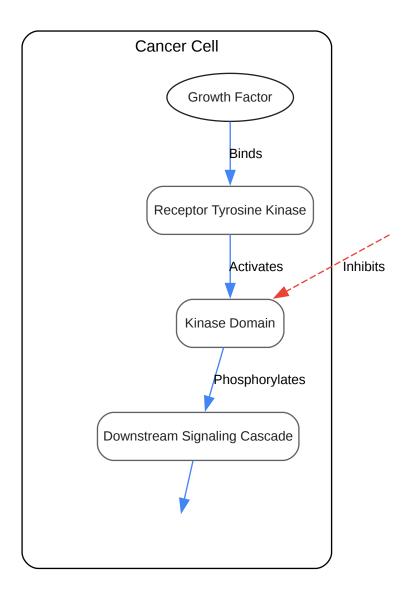
The **allyl fluoride** moiety is a valuable synthon for the preparation of more complex fluorinated molecules, some of which exhibit biological activity. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[11][12][13][14] [15][16][17][18][19]

Examples of Bioactive Molecules Synthesized Using Allyl Fluoride or its Derivatives:

- Fluorinated Prostaglandins: The synthesis of C(14)-fluorinated prostaglandins has been reported, and these compounds have been evaluated for their biological activities, such as pregnancy interruption.[20]
- Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogues are an important
 class of antiviral drugs. The synthesis of these complex molecules can involve the use of
 fluorinated building blocks derived from or related to allyl fluoride.[11][14] The mechanism
 of action often involves the inhibition of viral enzymes like DNA polymerase or reverse
 transcriptase.[14]
- Enzyme Inhibitors: The unique electronic properties of the C-F bond can be exploited in the design of enzyme inhibitors. Fluorinated analogues of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme's active site.[21]

Role in Drug Development and Signaling Pathways

While **allyl fluoride** itself is not known to directly participate in cellular signaling pathways, its importance in drug development lies in its role as a key building block for synthesizing fluorinated drugs. The strategic incorporation of fluorine can profoundly influence a drug's properties:


- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[19]
- Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme or receptor active sites, enhancing binding affinity and potency.[12][15][22]
- Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its ability to cross cell membranes and reach its target.[12][13][15][22]

Illustrative Signaling Pathway Modulation by a Fluorinated Drug:

Many fluorinated drugs exert their effects by modulating specific signaling pathways. For example, some fluorinated kinase inhibitors target aberrant signaling pathways in cancer cells. While not directly synthesized from **allyl fluoride**, the principles of using fluorine to enhance

drug properties are relevant. The diagram below illustrates a simplified generic kinase inhibitor signaling pathway, a common target for fluorinated anticancer drugs.

Click to download full resolution via product page

Generic Kinase Inhibitor Pathway

Safety and Handling

Allyl fluoride is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is classified as a flammable gas and can cause skin and eye irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn when handling this compound. Cylinders of **allyl fluoride** should be secured and stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

Allyl fluoride (CAS 818-92-8) is a versatile and reactive reagent with significant applications in organic synthesis. Its utility as a fluorinating agent and as a precursor for more complex fluorinated molecules makes it a valuable tool for researchers, particularly in the field of drug discovery and development. While it may not have a direct biological role in signaling pathways, its contribution to the synthesis of metabolically stable and potent fluorinated drugs is undeniable. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ALLYL FLUORIDE, 98%, 818-92-8 CookeChem [cookechem.com]
- 3. ALLYL FLUORIDE CAS#: 818-92-8 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. C(14)-fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluror-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2 alpha PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- To cite this document: BenchChem. [Allyl Fluoride (CAS 818-92-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294484#allyl-fluoride-cas-number-818-92-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com